

The Therapeutic Potential of Mao-B-IN-20: A Technical Whitepaper

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Compound of Interest

Compound Name: Mao-B-IN-20

Cat. No.: B12389256

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For Researchers, Scientists, and Drug Development Professionals

Abstract

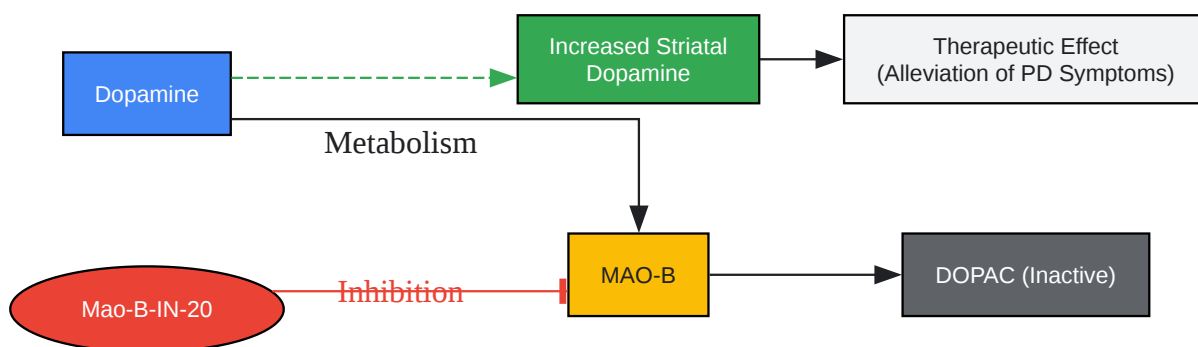
Mao-B-IN-20, also identified as Compound C14, is a potent and selective inhibitor of monoamine oxidase B (MAO-B) with significant therapeutic potential for neurodegenerative disorders, particularly Parkinson's disease. This document provides a comprehensive technical overview of **Mao-B-IN-20**, summarizing its pharmacological profile, preclinical efficacy, and pharmacokinetic properties. The data presented herein is collated from available scientific literature and supplier-provided information, offering a detailed guide for researchers and drug development professionals interested in this promising compound.

Introduction

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine in the brain. Its inhibition can increase dopaminergic neurotransmission, a well-established therapeutic strategy for Parkinson's disease. **Mao-B-IN-20** has emerged as a promising drug candidate due to its high potency, selectivity, and favorable pharmacokinetic profile, including excellent blood-brain barrier permeability. This whitepaper will delve into the core data supporting the therapeutic potential of **Mao-B-IN-20**.

Mechanism of Action

Mao-B-IN-20 exerts its therapeutic effect through the selective inhibition of MAO-B. By blocking the action of this enzyme, **Mao-B-IN-20** prevents the breakdown of dopamine in the striatum, leading to increased levels of this crucial neurotransmitter. This, in turn, helps to alleviate the motor symptoms associated with Parkinson's disease. Computational modeling suggests that **Mao-B-IN-20** binds effectively to the active site of MAO-B, exhibiting a binding mode similar to that of the approved MAO-B inhibitor, Safinamide.^[1]



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Mechanism of Action of **Mao-B-IN-20**.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **Mao-B-IN-20**.

Table 1: In Vitro Potency and Selectivity

Target	IC50 (μM)	Source
MAO-B	0.037	^[1] ^[2]
MAO-A	>10	^[1]

Table 2: Pharmacokinetic Profile in Sprague-Dawley Rats (5 mg/kg, i.v.)

Parameter	Value	Source
Cmax (Plasma)	Reached at 60 min	[1]
Cmax (Brain)	Reached at 60 min	[1]
Brain Concentration (at 60 min)	8753 ng/g	[1]
Brain to Plasma Ratio	16.20	[1]

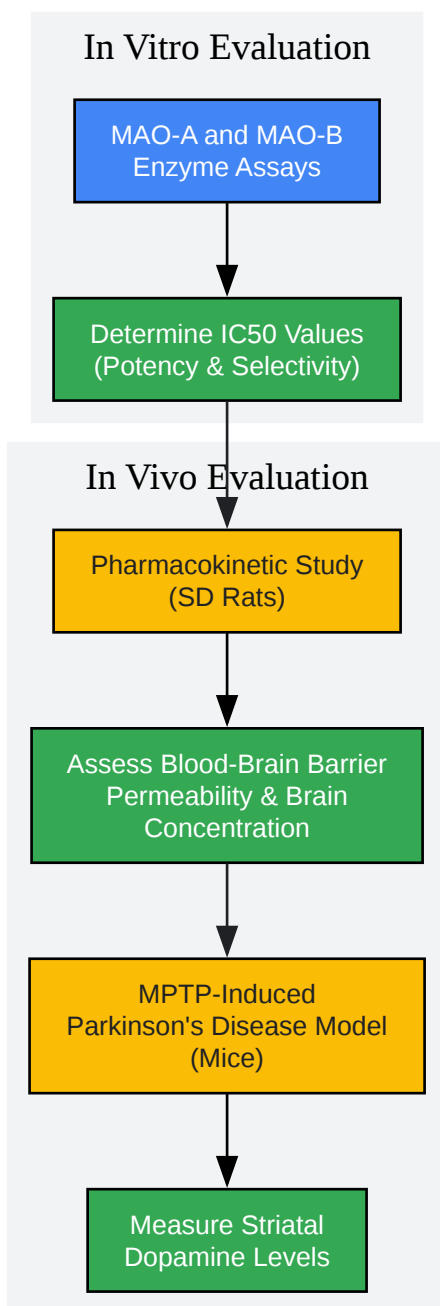
Table 3: In Vivo Efficacy in MPTP-Induced Mouse Model of Parkinson's Disease

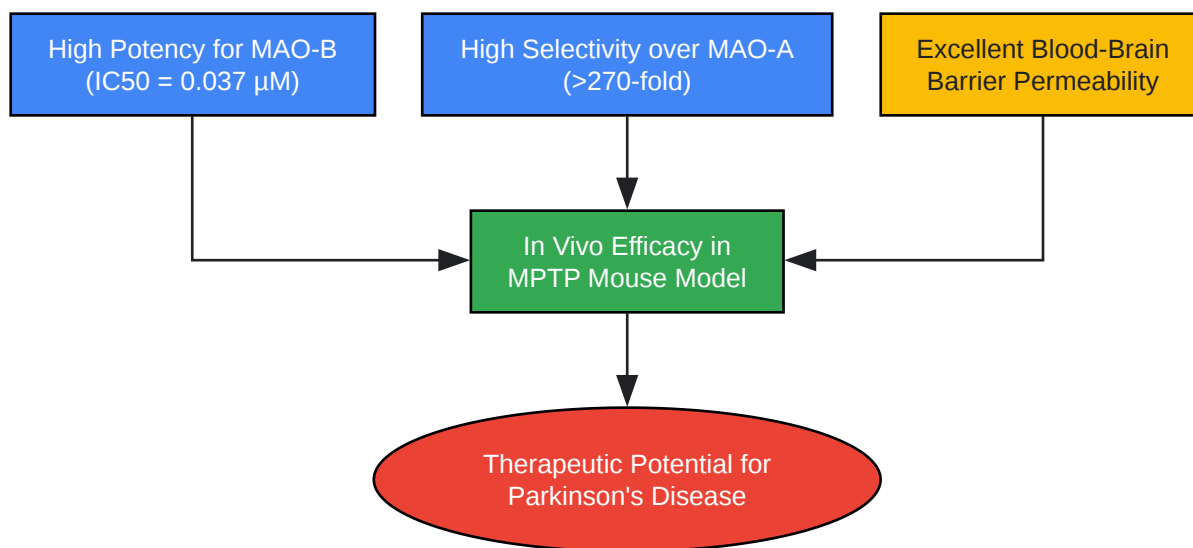
Treatment Group	Striatal Dopamine Concentration	Outcome	Source
MPTP-alone	-	-	[1] [2]
Mao-B-IN-20 (0.3 - 3 mg/kg, i.p.) + MPTP	Significantly Increased	Potential efficacy for dopamine deficits	[1] [2]

Preclinical Efficacy

In vivo studies have demonstrated the potential of **Mao-B-IN-20** in a well-established animal model of Parkinson's disease. In the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model, administration of **Mao-B-IN-20** led to a significant increase in the concentration of dopamine in the striatum.[\[1\]](#)[\[2\]](#) This finding provides strong evidence for its potential to counteract the dopamine deficits that characterize Parkinson's disease.

Furthermore, **Mao-B-IN-20** was shown to prominently inhibit MAO-B activity in the mouse brain in a dose-dependent manner when administered intraperitoneally at doses ranging from 0.08 to 1.28 mg/kg.[\[1\]](#)





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